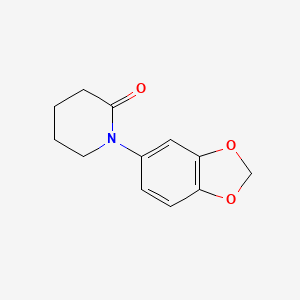

1-(1,3-Benzodioxol-5-yl)piperidin-2-one

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-12-3-1-2-6-13(12)9-4-5-10-11(7-9)16-8-15-10/h4-5,7H,1-3,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITDROVXJYUZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)piperidin-2-one typically involves the reaction of piperidinone derivatives with benzodioxole compounds. One common method includes the use of palladium-catalyzed amination reactions, where piperidinone is reacted with benzodioxole under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzodioxole moiety allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)piperidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. These interactions can result in various biological effects, such as apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Key Structural Differences :

- Lactam vs. β-Keto-Amine: The target compound’s piperidin-2-one lactam lacks the β-keto and primary/secondary amine groups critical for cathinones’ transporter interactions. This likely reduces its affinity for monoamine transporters .

Piperazine and Piperidine Derivatives

Piperazine/piperidine derivatives with benzodioxolyl groups exhibit varied intermolecular interactions and pharmacological profiles:

Key Comparisons :

- Substituent Effects : Halogen atoms (F, Cl) in piperazine derivatives influence crystal packing via halogen bonding, whereas the target compound’s lactam may engage in hydrogen bonding (N-H···O) .

- Electronic Properties: The enone system in ’s compound allows for extended conjugation, contrasting with the lactam’s localized electron distribution.

Precursors and Regulatory Status

- Precursors: Cathinones like methylone are synthesized from 3,4-methylenedioxyphenyl-2-propanone (PMK), a precursor with the benzodioxolyl-propanone backbone . The target compound’s synthesis likely involves cyclization of a benzodioxolyl-substituted amino acid or ketone.

- Regulatory Status: Synthetic cathinones (e.g., eutylone, MDPV) are classified as Schedule I/II drugs in many jurisdictions . The target compound’s structural divergence may exempt it from current regulations, though analogs are monitored.

Research Findings and Implications

Pharmacological Divergence

While cathinones act as monoamine transporter substrates or blockers , the lactam’s lack of a free amine group likely abolishes this activity.

Physicochemical Properties

- Solubility: The lactam’s polarity (from the amide group) may enhance water solubility compared to cathinones, which rely on salt formation for solubility.

- Stability : The rigid lactam ring could improve metabolic stability, reducing susceptibility to enzymatic degradation.

Q & A

Q. What are the recommended synthetic routes for 1-(1,3-Benzodioxol-5-yl)piperidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling benzodioxole derivatives with piperidinone precursors. For example, aza-Michael addition or palladium-catalyzed cross-coupling may be employed. Optimization requires factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity . Reaction progress should be monitored via TLC and NMR spectroscopy. Evidence from related piperidine-benzodioxole compounds suggests that anhydrous conditions and inert atmospheres improve stability of intermediates .

Q. How can researchers characterize the purity and structural integrity of 1-(1,3-Benzodioxol-5-yl)piperidin-2-one?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm, piperidinone carbonyl at ~170 ppm in NMR) .

- HPLC-MS : Detect impurities (<0.5% area) and verify molecular ion peaks (e.g., [M+H] at m/z 246.1 for CHNO) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., orthorhombic systems with space group Pccn for related benzodioxol-piperidine hybrids) .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : Stability is influenced by:

- Moisture : Store in desiccated conditions (-20°C) to prevent hydrolysis of the piperidin-2-one ring .

- Light : Amber glassware minimizes photodegradation of the benzodioxole moiety .

- pH : Avoid strongly acidic/basic environments to prevent ring-opening reactions. Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of 1-(1,3-Benzodioxol-5-yl)piperidin-2-one?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with receptors (e.g., serotonin transporters or σ-1 receptors) based on structural analogs like paroxetine derivatives .

- QSAR Studies : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with activity data from related compounds .

- MD Simulations : Assess ligand-receptor complex stability over 100 ns trajectories to identify critical binding residues .

Q. What experimental strategies resolve contradictions in reported solubility and bioavailability data?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using shake-flask methods. For low solubility (<1 mg/mL), employ co-solvency (e.g., PEG 400) or nanoformulation .

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to measure intestinal absorption. Compare with logD values (predicted ~1.8) to identify discrepancies .

- In Vivo PK Studies : Administer radiolabeled compound to track bioavailability and metabolite formation via LC-MS/MS .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological models?

- Methodological Answer :

- Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., 5-HT, D) using radioligand displacement (IC determination) .

- Calcium Imaging : Monitor neuronal activity in primary cortical cultures pre/post compound exposure .

- Gene Expression Profiling : Perform RNA-seq on treated cells to identify upregulated pathways (e.g., neurotrophic factors or apoptosis regulators) .

Q. What advanced techniques validate stereochemical outcomes in derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA-3 to separate enantiomers. Validate with circular dichroism (CD) spectra .

- X-ray Diffraction : Resolve absolute configuration of single crystals (e.g., compare Flack parameters for R/S assignments) .

- Dynamic NMR : Detect atropisomerism in hindered derivatives by variable-temperature H NMR .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data on the compound’s metabolic stability?

- Methodological Answer :

- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 using human liver microsomes and LC-MS quantification .

- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., glucuronidation at the piperidinone oxygen) .

- Cross-Study Comparisons : Normalize data using internal standards (e.g., dextromethorphan for CYP2D6 activity) to control for inter-lab variability .

Q. What statistical approaches optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to model variables (e.g., temperature, stoichiometry). Use ANOVA to identify significant factors .

- Response Surface Methodology (RSM) : Generate 3D contour plots to predict optimal conditions (e.g., 80°C, 1.2 eq. reagent) .

- Robustness Testing : Vary parameters ±5% to assess reproducibility during tech transfer .

Pharmacological and Structural Insights

Q. What structural features of 1-(1,3-Benzodioxol-5-yl)piperidin-2-one correlate with its neuroprotective potential?

- Methodological Answer :

- Pharmacophore Mapping : Identify critical motifs (e.g., benzodioxole’s electron-rich ring for π-π stacking, piperidinone’s lactam for H-bonding) .

- SAR Studies : Synthesize analogs with modified substituents (e.g., fluorination at C5 or N-methylation) to assess impact on IC values .

- Crystallographic Data : Compare bond lengths (e.g., C=O at 1.22 Å) with active analogs to infer conformational flexibility .

Notes

- Methodological Rigor : Emphasized experimental design (DoE, MD simulations) and contradiction resolution strategies to align with academic research standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.